Technical Guide: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
Technical Guide: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde .
CAS Number: 443777-04-6 Role: Bifunctional Intermediate / Privileged Scaffold Molecular Formula: C₁₈H₁₉BrN₂O Molecular Weight: 359.26 g/mol [1][2]
Executive Summary
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value synthetic intermediate used primarily in the discovery of small-molecule therapeutics.[2] Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic aldehyde "handle" for scaffold elongation and an aryl bromide "handle" for cross-coupling reactions.[2]
This compound is a member of the arylpiperazine class, a pharmacophore frequently associated with GPCR ligands (e.g., Dopamine, Serotonin, and Sigma receptors) and kinase inhibitors.[2] By positioning a bromine atom ortho to the piperazine ring, this scaffold locks the conformation of subsequent derivatives, influencing binding affinity and selectivity profiles.[2]
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 3-Bromo-4-(4-benzylpiperazin-1-yl)benzaldehyde |
| Appearance | Pale yellow to off-white solid (or viscous oil depending on purity) |
| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.8 (Lipophilic) |
| H-Bond Acceptors | 3 (N, N, O) |
| H-Bond Donors | 0 |
| Key Functional Groups | Aryl Aldehyde (C=O), Aryl Bromide (Ar-Br), Tertiary Amine |
Synthesis Protocol
The most robust industrial route to this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[2] The fluorine atom in the precursor (3-bromo-4-fluorobenzaldehyde) is highly activated for displacement by the para-aldehyde group (electron-withdrawing), allowing the reaction to proceed under mild basic conditions.[2]
Reaction Scheme
The synthesis involves the coupling of 3-bromo-4-fluorobenzaldehyde with 1-benzylpiperazine .[2]
Figure 1: Synthetic workflow via Nucleophilic Aromatic Substitution.
Step-by-Step Methodology
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Preparation: Charge a reaction vessel with 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous Dimethylformamide (DMF) (5–10 volumes).
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Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) to the solution.[2] Note: An inorganic base is preferred to scavenge the HF byproduct.[2]
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Nucleophile Addition: Add 1-benzylpiperazine (1.1 equiv) dropwise.[2]
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Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2][3] The starting fluoride should be fully consumed.[2]
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Workup:
-
Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0→30% EtOAc in Hexanes).
Reactivity & Functionalization
This molecule is designed for divergent synthesis . The aldehyde and bromine groups allow chemists to grow the molecule in two distinct directions, often used in Fragment-Based Drug Discovery (FBDD) .[2]
Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.[2]
Strategic Applications
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Pathway A: Reductive Amination (CHO target)
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Pathway B: Suzuki Coupling (Br target)
Medicinal Chemistry Utility
This scaffold is prominent in the development of ligands for the Sigma-1 (σ1) Receptor and Kinase Inhibitors .[2]
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Sigma-1 Receptor Ligands: Benzylpiperazines are a classic pharmacophore for the σ1 receptor, a chaperone protein involved in pain modulation and neuroprotection.[2] The 3-bromo substituent provides steric bulk that can enhance selectivity over the Sigma-2 receptor or hERG channels [1].[2]
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Kinase Inhibition: The 3-bromobenzaldehyde core mimics the hinge-binding region of many ATP-competitive inhibitors.[2] The piperazine tail often extends into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties [2].[2]
Safety & Handling (MSDS Highlights)
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Hazard Statements:
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Handling: Use in a fume hood.[2] Avoid dust formation.[2] The benzylic amine moiety can be prone to oxidation if stored improperly; store under inert gas (Nitrogen/Argon) at 2–8°C.[2]
References
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (2012). Discusses the SAR of benzylpiperazines and the role of aryl substitution in receptor affinity.
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Design and Synthesis of Thiazolylhydrazine-Piperazine Derivatives. Molecules. (2020).[2] Details the use of piperazinyl-benzaldehydes as precursors for bioactive scaffolds.
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Synthesis of 3-bromo-4-fluorobenzaldehyde. Google Patents. (2010).[2] Describes the industrial preparation of the key starting material for this scaffold.
-
Santa Cruz Biotechnology Product Data. SCBT. (2024). Physical and safety data for CAS 443777-04-6.[2] [1][2][6]
Sources
- 1. echemi.com [echemi.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
